molecular formula C16H21N7O B2613888 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2201395-43-7

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2613888
CAS No.: 2201395-43-7
M. Wt: 327.392
InChI Key: PDNIXFOJXBEIIC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring three distinct structural motifs:

  • 3,5-Dimethyl-1,2-oxazole: A five-membered aromatic ring with two methyl groups at positions 3 and 5, contributing to lipophilicity and metabolic stability .
  • 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine: A fused bicyclic system combining triazole and pyridazine rings, which is a common pharmacophore in kinase inhibitors due to its hydrogen-bonding and π-π stacking capabilities.
  • Azetidine-3-amine: A four-membered saturated ring with a methylamine substituent, enhancing conformational rigidity and target-binding precision.

Properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O/c1-10-14(11(2)24-20-10)9-21(4)13-7-22(8-13)16-6-5-15-18-17-12(3)23(15)19-16/h5-6,13H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNIXFOJXBEIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of oxazole and triazole moieties, which are known for their diverse pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

CXHYNZOW\text{C}_{\text{X}}\text{H}_{\text{Y}}\text{N}_{\text{Z}}\text{O}_{\text{W}}

Where:

  • C : Carbon atoms
  • H : Hydrogen atoms
  • N : Nitrogen atoms
  • O : Oxygen atoms

Antimicrobial Activity

Research indicates that compounds with oxazole and triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various pathogenic bacteria and fungi. A study highlighted the effectiveness of similar compounds against resistant strains of bacteria, suggesting that our compound may also possess such activity .

Anticancer Potential

The compound's ability to inhibit specific enzymes linked to cancer progression has been explored. Inhibitors targeting histone deacetylases (HDACs) have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells. Preliminary data suggest that the compound may interact with HDACs, potentially leading to reduced tumor growth .

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Modulation : Binding to specific receptors could modulate signaling pathways that affect cell proliferation and survival.

Study 1: Antibacterial Efficacy

In a recent study investigating the antibacterial activity of related compounds, it was found that derivatives similar to our target compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness and reported MIC values as low as 0.5 µg/mL against certain strains .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole derivatives revealed that these compounds could induce apoptosis in various cancer cell lines through caspase activation. The study employed flow cytometry to assess cell viability and apoptosis rates after treatment with the compounds .

Data Tables

Biological ActivityCompound StructureMIC (µg/mL)Reference
AntibacterialTriazole derivative0.5
AnticancerHDAC inhibitorN/A

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolo-Pyridazine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight References
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine Triazolo[4,3-b]pyridazine + azetidine Oxazole-methyl, methyl-azetidine ~400 (estimated)
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 3) Triazolo[4,3-b]pyridazine 4-Chlorophenethyl, methyl 317.78
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 18) Triazolo[4,3-b]pyridazine 4-Methoxybenzyl, methyl 309.34
[4-(1-Methyl-1H-pyrazol-4-yl)-benzyl]-{6-[7-(3-pyrrolidin-1-yl-propoxy)-imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-yl}-amine Pyrimidine + imidazo-pyridine Pyrazole-benzyl, pyrrolidinylpropoxy-imidazopyridine 570.72

Key Observations:

The azetidine-3-amine moiety introduces rigidity absent in Compounds 3 and 18, which may reduce off-target interactions .

Biological Relevance: Triazolo-pyridazine derivatives often target kinases (e.g., JAK2, ALK) or neurotransmitter receptors. The pyrazole-benzyl derivative () incorporates an imidazo-pyridine core, indicating divergent applications in oncology or inflammation .

Synthetic Complexity :

  • The target compound’s azetidine and oxazole groups necessitate multi-step synthesis (e.g., Buchwald-Hartwig amination or cycloaddition), contrasting with the simpler alkylation/arylation steps for Compounds 3 and 18 .

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

Note: Data inferred from structural analogues due to absence of direct evidence.

Table 2: Estimated Properties

Property Target Compound Compound 3 Compound 18
LogP ~2.8 (moderate lipophilicity) 3.1 2.5
Solubility (μg/mL) ~15 (low) 8 (low) 25 (moderate)
Plasma Protein Binding (%) ~85 90 78
CYP3A4 Inhibition Likely (oxazole metabolism) High (chlorophenethyl) Moderate (methoxybenzyl)

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions, including cyclization and alkylation. Key strategies include:

  • Reagent Selection : Use catalysts like copper(I) bromide for coupling reactions (e.g., azetidine ring formation) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency for heterocyclic intermediates .
  • Temperature Control : Maintain temperatures between 35–80°C to balance reaction speed and byproduct formation .
  • Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization improve purity .
    Reference Synthesis : Similar compounds require sequential coupling of oxazole and triazolo-pyridazine moieties via nucleophilic substitution .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methyl groups on oxazole and azetidine rings) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ ions) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography (if available): Resolve stereochemistry of the azetidine ring .

Advanced: What mechanistic insights exist regarding its potential as a protein kinase inhibitor?

Methodological Answer:
Triazolo-pyridazine derivatives often inhibit kinases via ATP-binding site competition. Experimental approaches include:

  • Enzyme Assays : Measure IC50_{50} values against kinases (e.g., JAK2, EGFR) using fluorescence polarization .
  • Docking Studies : Model interactions between the triazole ring and kinase hinge regions (e.g., using AutoDock Vina) .
  • Mutagenesis : Identify critical kinase residues (e.g., gatekeeper mutations) affecting binding .
    Note : Structural analogs show nanomolar activity, suggesting similar potential for this compound .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Systematic Substitution : Vary substituents on the oxazole (e.g., dimethyl groups) and triazolo-pyridazine (e.g., methyl at position 3) to assess impact on bioactivity .
  • In Vitro Screening : Test analogs in cell-based assays (e.g., antiproliferative activity in cancer lines) .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic features .
    Example : Replacing the azetidine with pyrrolidine may alter conformational flexibility and target binding .

Advanced: What computational strategies predict its metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., oxidation of methyl groups) using Schrödinger’s MetaSite .
  • Toxicophore Screening : Flag structural alerts (e.g., reactive thiols) with Derek Nexus .
    Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Advanced: How can solubility challenges be addressed in pharmacological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility without precipitation .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the azetidine nitrogen .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
    Structural Insight : LogP values >3 (predicted) indicate hydrophobicity; introduce polar groups (e.g., hydroxyl) on the oxazole ring .

Advanced: What experimental approaches validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • Kinase Profiling : Use kinase inhibitor beads (KIBs) to quantify competitive binding in cell lysates .
  • CRISPR Knockout : Validate specificity by comparing activity in wild-type vs. kinase-deficient cell lines .

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